molecular formula C6H11NO B14696515 3-Ethoxy-2-methylpropanenitrile CAS No. 33573-94-3

3-Ethoxy-2-methylpropanenitrile

Katalognummer: B14696515
CAS-Nummer: 33573-94-3
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: WQYNBFXFAIAGOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-2-methylpropanenitrile is an organic compound with the molecular formula C6H11NO It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxy-2-methylpropanal with a cyanide source under basic conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{12}\text{O} + \text{NaCN} \rightarrow \text{C}6\text{H}{11}\text{NO} + \text{NaOH} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperatures to ensure efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxy-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group. This can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    3-Methoxy-2-methylpropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-2-methylpropenal: An aldehyde with a similar carbon skeleton but different functional groups.

Uniqueness: 3-Ethoxy-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

33573-94-3

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

3-ethoxy-2-methylpropanenitrile

InChI

InChI=1S/C6H11NO/c1-3-8-5-6(2)4-7/h6H,3,5H2,1-2H3

InChI-Schlüssel

WQYNBFXFAIAGOA-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.